4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol (CAS: 259209-20-6, molecular formula: C₁₃H₁₁Cl₂FNO, molecular weight: 293.14 g/mol) is a halogenated phenol derivative featuring a chloro group at the 4-position of the phenolic ring and a substituted aminomethyl group at the 2-position. The aminomethyl moiety is further functionalized with a 2-chloro-5-fluorophenyl group, contributing to its unique electronic and steric properties. This compound is structurally related to Schiff bases and aminophenol derivatives, which are widely studied for their antimicrobial, catalytic, and coordination chemistry applications .
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-5-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMBPZDRSLLMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-methylphenol with 2-chloro-5-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols or anilines.
Scientific Research Applications
4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations in the phenolic ring, the aminomethyl linker, or the aryl group. Below is a detailed comparison:
Substituent Variations in the Phenolic Ring
Key Observations :
- Electron-Withdrawing Groups (Cl, F, NO₂): Increase stability and lipophilicity but may enhance toxicity (e.g., mutagenicity in nitro derivatives) .
- Bulky Substituents (tert-pentyl) : Improve solubility and steric hindrance, useful in ligand design .
Variations in the Aminomethyl/Aryl Group
Key Observations :
- Halogenated Aryl Groups (Cl, F) : Enhance antimicrobial efficacy due to increased electronegativity and membrane permeability .
- Chiral Aminophenols: Compounds like 4-chloro-2-{[(2-chlorophenyl)(cyclopentyl)methyl]amino}ethylphenol exhibit applications in asymmetric synthesis due to stabilized intramolecular hydrogen bonds (O-H⋯N) .
Physicochemical Comparison
| Property | This compound | (E)-4-Chloro-2-((phenylimino)methyl)phenol | 4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.8 | ~3.5 |
| Hydrogen Bonding | O-H⋯N (intramolecular) | O-H⋯N (Schiff base) | O-H⋯N (weaker due to steric hindrance) |
| Thermal Stability | High (stable up to 250°C) | Moderate (Schiff base hydrolysis) | High |
Biological Activity
4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol, also known by its CAS number 1223879-87-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.
- Molecular Formula : C₁₃H₁₀Cl₂FNO
- Molecular Weight : 286.13 g/mol
- Structural Characteristics : The compound features a chloro and fluorine substituent on the aromatic rings, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily for its antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains:
- Gram-positive Bacteria : The compound exhibits significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
- Biofilm Formation Inhibition : It shows promising results in inhibiting biofilm formation, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL .
| Bacterial Strain | MIC (μM) | MBIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625–125 | 62.216–124.432 |
| Enterococcus faecalis | 62.5–125 | 31.108–62.216 |
| MRSA | - | 62.216–124.432 |
The mechanism through which this compound exerts its antibacterial effects involves:
- Inhibition of Protein Synthesis : The compound interferes with the bacterial protein synthesis pathways.
- Disruption of Nucleic Acid Synthesis : It also inhibits nucleic acid production, which is critical for bacterial growth and replication .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the efficacy of various Schiff base derivatives, including our compound of interest. Results indicated that it displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics like ciprofloxacin in specific contexts . -
Biofilm Inhibition Study :
Another investigation focused on the antibiofilm properties of this compound against clinical isolates of MRSA and Staphylococcus epidermidis. The study reported a reduction in biofilm formation by up to 90.41% for Candida tropicalis and significant inhibition percentages for other strains, indicating its potential as a therapeutic agent in managing biofilm-related infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
